molecular formula C10H18N4O B13622346 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13622346
M. Wt: 210.28 g/mol
InChI Key: PNQGGSIOJPBQGS-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is a chemical compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 5-methyl-1H-pyrazole with an appropriate butanamide derivative. The process may include steps such as alkylation, amination, and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific structural features, such as the position of the ethylamino and pyrazole groups.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(ethylamino)-4-(5-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-8(2)4-6-13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15)

InChI Key

PNQGGSIOJPBQGS-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C(=CC=N1)C)C(=O)N

Origin of Product

United States

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